molecular formula C7H9F2N3O B11721460 (E)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine

(E)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine

Cat. No.: B11721460
M. Wt: 189.16 g/mol
InChI Key: DIIWCRIQJXTOEN-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a pyrazole ring and difluoroethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a difluoroethylidene precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the hydroxylamine group. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The difluoroethylidene group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules

Biology

The compound’s reactivity and structural features make it a candidate for biological studies, particularly in the development of new biochemical probes and reagents.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a subject of interest in drug discovery and development.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties enable its use in various industrial applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (E)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its reactive functional groups.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9F2N3O

Molecular Weight

189.16 g/mol

IUPAC Name

(NZ)-N-[1-(1,3-dimethylpyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine

InChI

InChI=1S/C7H9F2N3O/c1-4-5(3-12(2)10-4)6(11-13)7(8)9/h3,7,13H,1-2H3/b11-6-

InChI Key

DIIWCRIQJXTOEN-WDZFZDKYSA-N

Isomeric SMILES

CC1=NN(C=C1/C(=N/O)/C(F)F)C

Canonical SMILES

CC1=NN(C=C1C(=NO)C(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.